molecular formula AlAs2Ga B12672405 Aluminum gallium arsenide ((Al,Ga)As) CAS No. 37382-15-3

Aluminum gallium arsenide ((Al,Ga)As)

Cat. No.: B12672405
CAS No.: 37382-15-3
M. Wt: 246.548 g/mol
InChI Key: FTWRSWRBSVXQPI-UHFFFAOYSA-N
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Description

Aluminum gallium arsenide, also known as gallium aluminum arsenide, is a semiconductor material with a zincblende crystal structure. It shares a very similar lattice constant with gallium arsenide but has a larger bandgap. This larger bandgap makes it an ideal barrier material in gallium arsenide-based heterostructure devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum gallium arsenide is typically synthesized using advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD). These methods allow for precise control over the composition and thickness of the layers .

Industrial Production Methods:

    Molecular Beam Epitaxy (MBE): This method involves the deposition of aluminum, gallium, and arsenic atoms onto a substrate in a high vacuum environment. The atoms are evaporated from heated sources and condense on the substrate, forming a thin film.

    Metalorganic Chemical Vapor Deposition (MOCVD): In this process, metalorganic precursors of aluminum and gallium are reacted with arsine gas in a heated reactor.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Aluminum gallium arsenide exerts its effects primarily through its semiconductor properties. The material’s larger bandgap compared to gallium arsenide allows it to act as a barrier, confining electrons to specific regions. This confinement enhances the performance of devices such as quantum well infrared photodetectors and high-speed transistors .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of Aluminum Gallium Arsenide:

Aluminum gallium arsenide stands out due to its unique combination of properties, making it a versatile and valuable material in various scientific and industrial applications.

Properties

CAS No.

37382-15-3

Molecular Formula

AlAs2Ga

Molecular Weight

246.548 g/mol

IUPAC Name

alumanylidynearsane;gallanylidynearsane

InChI

InChI=1S/Al.2As.Ga

InChI Key

FTWRSWRBSVXQPI-UHFFFAOYSA-N

Canonical SMILES

[Al]#[As].[Ga]#[As]

Origin of Product

United States

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